molecular formula C12H17N5 B2996274 3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine CAS No. 1174856-18-8

3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

Cat. No.: B2996274
CAS No.: 1174856-18-8
M. Wt: 231.303
InChI Key: ZHVXOJYWOUXZNK-UHFFFAOYSA-N
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Description

3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound featuring a fused triazoloazepine core substituted with a 3-methylpyrazole moiety. Its molecular formula is C₁₂H₁₇N₅ (MW: 231.303 g/mol), and it is typically stored at +4°C .

Structurally, the compound combines a triazole ring fused to an azepine (7-membered nitrogen-containing ring) and a methylpyrazole side chain.

Properties

IUPAC Name

3-[(3-methylpyrazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-10-6-8-16(15-10)9-12-14-13-11-5-3-2-4-7-17(11)12/h6,8H,2-5,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVXOJYWOUXZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CC2=NN=C3N2CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable diketone or aldehyde, followed by cyclization to form the triazoloazepine ring . The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with the target molecule, differing primarily in substituents or core modifications. Key comparisons are summarized in Table 1.

3-[1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

  • Molecular Formula : C₁₃H₁₆F₃N₅
  • Molecular Weight : 299.30 g/mol
  • Key Features : Substitution with a trifluoromethyl (-CF₃) and ethyl group on the pyrazole ring enhances lipophilicity and metabolic stability. This compound (CAS 1174868-11-1) is discontinued across all commercial quantities .

3-(2-Chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

  • Molecular Formula : C₁₃H₁₄ClN₃
  • Molecular Weight : 247.72 g/mol
  • Key Features : A chlorophenyl group replaces the pyrazole-methyl substituent, altering electronic properties and steric bulk. This derivative (CAS 306280-54-6) is available at 98% purity .

3-[3-(Trifluoromethyl)-1H-pyrazol-5-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine

  • Molecular Formula : C₁₀H₁₂F₃N₅ (inferred from MW 271.247 g/mol)
  • Key Features : The trifluoromethyl group directly attached to the pyrazole ring may enhance binding affinity in hydrophobic pockets of biological targets. This compound is also discontinued .

3-((1H-Pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine

  • Molecular Formula : C₁₀H₁₄N₆
  • Molecular Weight : 218.26 g/mol
  • Key Features : The azepine core is replaced with a diazepine (7-membered ring with two nitrogen atoms), altering conformational flexibility. CAS 1422069-30-4 lacks reported pharmacological data .

Antimicrobial Activity

Quaternary salts derived from triazoloazepines, such as 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide, exhibit superior activity against C. albicans and S. aureus compared to Cefixime, a third-generation cephalosporin . The bromophenyl and methoxyphenyl substituents likely enhance membrane penetration and target binding.

Structural-Activity Relationships (SAR)

  • Pyrazole Substitutions : Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved metabolic stability but reduced solubility .
  • Arylaminomethyl Modifications: Quaternary ammonium derivatives demonstrate enhanced antimicrobial potency due to increased cationic character, promoting interaction with bacterial cell membranes .

Biological Activity

3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (CAS: 1174856-18-8) is a heterocyclic compound that combines pyrazole and triazole functionalities. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

The molecular formula of this compound is C12H17N5 with a molar mass of 231.3 g/mol. It has a predicted density of 1.32 g/cm³ and a boiling point of approximately 445 °C. The pKa value is estimated to be around 3.08, indicating its acidic nature under physiological conditions .

Anticancer Activity

Recent studies have indicated that derivatives of triazoloazepines exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Molecular Docking Studies : These studies suggest that the compound can interact with specific cancer-related targets such as enzymes involved in DNA replication and repair processes .
  • Case Study : In one study involving triazole derivatives, significant cytotoxic effects were observed against various cancer cell lines with IC50 values ranging from 10 to 20 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Efficacy : It demonstrated activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 2.50 to 20 µg/mL for various bacterial strains .
  • Mechanism of Action : The antimicrobial activity is believed to involve the inhibition of bacterial DNA gyrase and other essential enzymes .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various in vitro assays:

  • HRBC Membrane Stabilization : The compound showed significant membrane stabilization percentages (86.70% to 99.25%), indicating its potential as an anti-inflammatory agent .
  • DPPH Scavenging Activity : Antioxidant assays revealed that the compound exhibited high DPPH scavenging activity (up to 90.52%), suggesting it may help mitigate oxidative stress-related inflammation .

The biological effects of this compound are primarily mediated through its interaction with key molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in critical pathways such as DNA replication and protein synthesis.
  • Receptor Modulation : It may modulate receptor activities influencing cell signaling pathways related to growth and inflammation.

Research Findings Summary Table

Activity TypeFindingsReference
AnticancerIC50 values between 10 - 20 µM; apoptosis induction
AntimicrobialMIC values from 2.50 - 20 µg/mL
Anti-inflammatoryHRBC stabilization at 86.70% - 99.25%
AntioxidantDPPH scavenging activity up to 90.52%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, and what are their critical reaction conditions?

  • Methodology : The compound can be synthesized via multi-step heterocyclic coupling. A common approach involves:

  • Step 1 : Condensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in toluene using sodium hydride as a base .
  • Step 2 : Cyclization with hydrazine derivatives to form the triazole-azepine core. Solvent choice (e.g., THF vs. toluene) significantly impacts yield, with THF favoring cyclization at 50–60°C .
  • Step 3 : Functionalization via alkylation or Suzuki-Miyaura coupling to introduce the pyrazole moiety .
    • Key Parameters : Reaction time (16–24 hrs), temperature (50–80°C), and catalyst systems (e.g., copper sulfate/ascorbate for azide-alkyne cycloaddition) .

Q. How are structural ambiguities resolved in NMR characterization of this compound?

  • Methodology : Use a combination of ¹H-¹H COSY, HSQC, and HMBC to assign overlapping signals in the tetrahydro-azepine ring (δ 1.8–3.2 ppm). For example:

  • The methylene bridge (-CH₂-) between triazole and pyrazole appears as a triplet (J = 6.5 Hz) at δ 4.1–4.3 ppm .
  • Pyrazole protons (3-methyl group) resonate as a singlet at δ 2.4–2.6 ppm .
    • Validation : Cross-check with HRMS (e.g., m/z [M+H]⁺ calculated for C₁₃H₁₈N₆: 282.16) .

Q. What solubility and stability challenges are associated with this compound, and how are they addressed?

  • Solubility : Poor aqueous solubility (logP ~2.8) necessitates DMSO or ethanol as solvents for biological assays.
  • Stability : Susceptible to oxidation at the triazole N⁴ position. Storage under inert gas (N₂/Ar) at –20°C is recommended .

Advanced Research Questions

Q. How can reaction yields be optimized for the azepine-triazole core under varying substituents?

  • Experimental Design :

  • DoE Approach : Vary substituents (e.g., R = –CH₃, –Cl, –OCH₃) and analyze yield trends. For instance, electron-withdrawing groups (e.g., –Cl) reduce cyclization efficiency by 15–20% compared to –OCH₃ .
  • Catalyst Screening : Pd(OAc)₂/XPhos outperforms CuI in Suzuki couplings for aryl-substituted derivatives (yield: 75% vs. 55%) .
    • Data Contradiction : Higher temperatures (>80°C) degrade the azepine ring in THF but improve yields in DMF. This is attributed to DMF’s stabilizing coordination with intermediates .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Case Study : Analogues with –CF₃ at pyrazole C₅ show conflicting antifungal activity (IC₅₀: 2 μM vs. >50 μM).

  • Hypothesis : Steric hindrance from –CF₃ disrupts binding to 14-α-demethylase (PDB: 3LD6).
  • Validation : Molecular docking (AutoDock Vina) shows –CF₃ reduces binding affinity (ΔG = –8.2 kcal/mol vs. –10.5 kcal/mol for –CH₃) .
    • Methodology : Pair docking with SPR (surface plasmon resonance) to correlate in silico predictions with experimental KD values .

Q. How are regioselectivity challenges managed during pyrazole functionalization?

  • Approach : Use directing groups (e.g., –Bpin) or transition-metal catalysts (e.g., Ru(II)) to favor C⁵ substitution over C³.
  • Data : For C⁵-methyl derivatives, Ru-catalyzed C–H activation achieves >90% regioselectivity vs. <50% for radical methods .

Methodological Resources

  • Spectral Libraries : Access NMR/HRMS data via Chemotion Repository (DOI: 10.14272/QJHTUPAVPUUSNY-UHFFFAOYSA-N) .
  • Docking Protocols : Optimize ligand poses in 14-α-demethylase using AMBER force fields and explicit solvent models .

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